molecular formula C7H12N4O B7761877 3-(3-methyl-1H-pyrazol-1-yl)propanehydrazide CAS No. 512809-82-4

3-(3-methyl-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B7761877
CAS No.: 512809-82-4
M. Wt: 168.20 g/mol
InChI Key: ZLZBYPNUAKMWNR-UHFFFAOYSA-N
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Description

3-(3-methyl-1H-pyrazol-1-yl)propanehydrazide is an organic compound with the molecular formula C7H12N4O It features a pyrazole ring substituted with a methyl group and a propanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanehydrazide typically involves the reaction of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds .

Scientific Research Applications

3-(3-methyl-1H-pyrazol-1-yl)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
  • 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid

Uniqueness

3-(3-methyl-1H-pyrazol-1-yl)propanehydrazide is unique due to its specific substitution pattern and the presence of the hydrazide group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

3-(3-methylpyrazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-6-2-4-11(10-6)5-3-7(12)9-8/h2,4H,3,5,8H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZBYPNUAKMWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001241695
Record name 3-Methyl-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-82-4
Record name 3-Methyl-1H-pyrazole-1-propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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